NVS-CECR2-1 (CAS: 1992047-61-6) is a potent, selective, non-BET bromodomain inhibitor specifically developed to target the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein. Developed in collaboration with Novartis and validated by the Structural Genomics Consortium (SGC), the compound binds the CECR2 bromodomain with high affinity (IC50 = 47 nM; Kd = 80 nM) while demonstrating zero cross-reactivity across a comprehensive panel of 48 other bromodomain targets [1]. Unlike broad-spectrum epigenetic modulators, NVS-CECR2-1 is utilized primarily as a precision chemical probe to decouple CECR2-mediated chromatin remodeling and DNA damage response pathways from general BET-family activity, making it a critical procurement choice for specialized epigenetic screening and oncology assay development [2].
Relying on pan-BET inhibitors (such as JQ1 or I-BET151) as generic bromodomain substitutes fails in CECR2 studies, as these common molecules possess negligible affinity for the distinct non-BET architecture of the CECR2 bromodomain[1]. While alternative CECR2-specific inhibitors like GNE-886 offer higher kinetic aqueous solubility, NVS-CECR2-1 is distinguished by its slow target off-rate, which drives robust intracellular target engagement at low concentrations (0.1 µM) without inducing acute off-target toxicity[2]. Furthermore, the availability of its structurally matched, inactive analog (NVS-CECR2-C) enables a rigorous paired-control workflow—a requirement for validating on-target phenotypic outcomes in high-stakes procurement and assay validation that generic inhibitors cannot support [3].
In comprehensive bromodomain profiling, NVS-CECR2-1 demonstrates strict selectivity for CECR2 over the BET family and other non-BET bromodomains, a differentiator from broad-spectrum inhibitors. While common BET inhibitors like JQ1 show no meaningful binding to CECR2, NVS-CECR2-1 achieves a biochemical IC50 of 47 nM and a thermodynamic Kd of 80 nM [1]. This >100-fold selectivity window ensures that downstream transcriptional changes are driven by CECR2 inhibition rather than off-target BET blockade [2].
| Evidence Dimension | Target Affinity and Selectivity |
| Target Compound Data | IC50 = 47 nM, Kd = 80 nM (CECR2); no cross-reactivity in 48-BRD panel |
| Comparator Or Baseline | Pan-BET inhibitors (e.g., JQ1) (No CECR2 affinity) |
| Quantified Difference | Absolute selectivity for CECR2 over BET proteins |
| Conditions | AlphaScreen and Isothermal Titration Calorimetry (ITC) profiling |
Procuring a strictly selective non-BET probe prevents confounding data in phenotypic screens that would otherwise be ruined by pan-epigenetic toxicity.
When compared to other CECR2 inhibitors such as GNE-886 (which prioritizes bulk kinetic solubility), NVS-CECR2-1 compensates for its lower aqueous solubility through a slow target off-rate, directly impacting handling and formulation requirements. In live-cell Fluorescence Recovery After Photobleaching (FRAP) assays, NVS-CECR2-1 maintains robust displacement of CECR2 from chromatin at concentrations as low as 0.1 µM [1]. This kinetic profile allows for sustained target occupancy at minimal dosing levels, reducing the risk of solvent-induced artifacts (e.g., DMSO toxicity) during prolonged cellular incubations and improving overall assay reproducibility [2].
| Evidence Dimension | Cellular Target Engagement Concentration |
| Target Compound Data | Robust chromatin displacement at 0.1 µM |
| Comparator Or Baseline | GNE-886 (IC50 = 16 nM, optimized for 122 µM solubility but different kinetic profile) |
| Quantified Difference | Sustained intracellular occupancy at 0.1 µM dosing despite poor bulk solubility |
| Conditions | Live-cell FRAP assay measuring CECR2-ZsGreen chromatin displacement |
Allows researchers to minimize compound dosing in cell culture, preserving cell viability and reducing DMSO-related background noise.
The utility of NVS-CECR2-1 in mainstream laboratory workflows is reinforced by the availability of NVS-CECR2-C, its structurally matched inactive control, which guarantees assay reproducibility. In cytotoxicity assays against SW48 colon cancer cells, NVS-CECR2-1 inhibits clonogenic survival with an IC50 of approximately 0.64 µM and induces dose-dependent apoptosis [1]. Utilizing the inactive NVS-CECR2-C baseline confirms that these phenotypic outcomes are driven by on-target CECR2 displacement rather than generalized chemical toxicity, a reproducibility step impossible with standalone generic inhibitors [2].
| Evidence Dimension | On-Target Cytotoxicity Validation |
| Target Compound Data | IC50 = 0.64 µM (SW48 clonogenic survival) |
| Comparator Or Baseline | NVS-CECR2-C (Inactive structural analog showing 0% baseline target activity) |
| Quantified Difference | Complete isolation of on-target vs. off-target phenotypic effects |
| Conditions | SW48 colon cancer cell viability and apoptosis assays (72 hours to 10 days) |
Purchasing the active/inactive probe pair is a mandatory industry standard for proving mechanism-of-action in drug discovery pipelines.
NVS-CECR2-1 is a highly validated choice for fundamental epigenetic research focused on the CERF (CECR2-containing remodeling factor) complex. By selectively displacing CECR2 from chromatin without affecting BRG1 or BET family proteins, it allows researchers to map the specific downstream effects of CECR2 in neurulation, DNA damage response, and γ-H2AX foci formation [1].
Due to its quantified cytotoxic and apoptotic effects on specific cancer lineages, this compound is suited for oncology screening panels. Procurement of NVS-CECR2-1 alongside its inactive control enables labs to validate CECR2 as a therapeutic vulnerability in SW48 colon cancer and other malignancies, isolating target-specific apoptosis from generalized chemotoxicity [2].
As the SGC-validated chemical probe for CECR2, NVS-CECR2-1 serves as a reference material for developing high-throughput screening (HTS) formats, such as NanoBRET or AlphaScreen assays. Its well-characterized biochemical (Kd = 80 nM) and cellular (FRAP at 0.1 µM) profiles provide reliable baselines for calibrating new non-BET bromodomain screening platforms and validating next-generation inhibitors [1], [3].